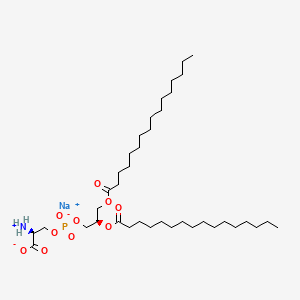

1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt)

Übersicht

Beschreibung

1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt), also known as DPPS, Na, is an anionic diacyl phospholipid and a lipid component in the cell membrane . It can be used in the preparation of catanionic vesicles and liposomes .

Synthesis Analysis

DPPS, Na is used in the method for preparing liposomes comprising ultrasound reactive microbubbles for drug delivery . It has also been used in the assay to measure interactions between purified dynamin-related protein 1 (Drp1) and synthetic liposomes .Molecular Structure Analysis

The molecular structure of DPPS, Na consists of long-chain (16:0) palmitic acid inserted at the sn-1 and sn-2 positions . The molecular formula is C38H73NO10PNa .Physical And Chemical Properties Analysis

DPPS, Na is a powder that is stable under heat . It is used in the generation of micelles, liposomes, and other types of artificial membranes .Wissenschaftliche Forschungsanwendungen

Liposome Preparation

1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) is used in the preparation of liposomes . Liposomes are spherical vesicles with at least one lipid bilayer, which can be used to deliver drugs and genetic material into a cell .

Preparation of Catanionic Vesicles

This compound can also be used in the preparation of catanionic vesicles . Catanionic vesicles are aggregates formed by the self-assembly of oppositely charged surfactants, and they have potential applications in drug delivery systems .

Preparation of Artificial Membranes

1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) has been used in the preparation of artificial membranes . These membranes can be used in research to study the properties and functions of natural biological membranes .

Drug Delivery Systems

This compound is used in the method for preparing liposome comprising ultrasound reactive microbubble for drug delivery . This method can enhance the efficiency of drug delivery and reduce the side effects of drugs .

Interaction Studies with Proteins

1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) has been used in assays to measure interactions between purified proteins and synthetic liposomes . This can help in understanding the role of these proteins in various biological processes .

Preparation of Lipid-Mixing Vesicles

This compound has been used in the preparation of lipid-mixing vesicles . These vesicles can be used in research to study lipid-lipid and lipid-protein interactions .

Wirkmechanismus

Target of Action

1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt), also known as DPPS, is an anionic diacyl phospholipid . It is a lipid component in the cell membrane . The primary targets of DPPS are the cells where it integrates into the cell membrane .

Mode of Action

DPPS interacts with its targets by integrating into the cell membrane . As a phospholipid, it plays a crucial role in maintaining the integrity and fluidity of cell membranes. It can also participate in the formation of liposomes and catanionic vesicles .

Biochemical Pathways

Phosphatidic acids, such as DPPS, are biologically active lipids that can stimulate a large range of responses in many different cell types . These include platelet aggregation, smooth muscle contraction, in vivo vasoactive effects, chemotaxis, expression of adhesion molecules, increased tight junction permeability of endothelial cells, induction of stress fibers, and modulation of cardiac contractility .

Result of Action

The molecular and cellular effects of DPPS’s action are diverse due to its role as a phospholipid. It can affect cell signaling, membrane dynamics, and other cellular processes. Its role in the formation of liposomes and catanionic vesicles can be used for drug delivery .

Action Environment

The action, efficacy, and stability of DPPS can be influenced by various environmental factors. For instance, the presence of other lipids can affect its integration into cell membranes. The pH and ionic strength of the environment can also impact its stability and interactions with other molecules. It is typically stored at a temperature of -20°C to maintain its stability .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLXLANTBWYXGW-CEGNZRHUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H73NNaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677081 | |

| Record name | Sodium (2S,8R)-2-azaniumyl-8-(hexadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphahexacosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

757.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) | |

CAS RN |

145849-32-7 | |

| Record name | Sodium (2S,8R)-2-azaniumyl-8-(hexadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphahexacosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine](/img/structure/B597089.png)

![7-Chloro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597095.png)

![(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B597100.png)

![Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane](/img/structure/B597103.png)

![Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl-](/img/structure/B597104.png)